1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with dichloromethylphenyl and phenyl groups
Preparation Methods
The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl imidazole compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for further biological studies.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, depending on the specific enzyme or pathway targeted by the compound.
Comparison with Similar Compounds
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-1H-imidazole: This compound lacks the phenyl group at the 2-position of the imidazole ring, which may result in different chemical and biological properties.
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-methyl-1H-imidazole: The presence of a methyl group instead of a phenyl group at the 2-position can affect the compound’s reactivity and interactions with biological targets.
2-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene: This compound contains additional nitro and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to the imidazole derivative.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-11-9-15(14(18)10-13(11)17)23(21,22)20-8-7-19-16(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFGGFTWOZXRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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